N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
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Description
N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide , often referred to as ITPDC , is a novel heterocyclic compound. Its chemical structure combines an imidazo-thiazole moiety with a pyrimidine core. The compound exhibits promising biological activities, particularly in the field of anticancer research.
Synthesis Analysis
The synthesis of ITPDC involves a multistep process. Researchers have reported various synthetic routes, including condensation reactions, cyclization, and functional group modifications. One notable method is the Knoevenagel condensation between an imidazo-thiazole aldehyde and a pyrimidine carboxylic acid derivative. The resulting chalcone intermediate undergoes further transformations to yield ITPDC.
Molecular Structure Analysis
The molecular formula of ITPDC is C₁₇H₁₄N₆OS . Its structure comprises the following key features:
- An imidazo-thiazole ring fused with a phenyl group.
- A pyrimidine ring substituted with two methyl groups.
- A carboxamide functional group attached to the pyrimidine nitrogen.
Chemical Reactions Analysis
ITPDC exhibits interesting reactivity patterns. It can participate in nucleophilic substitutions, oxidation-reduction reactions, and coordination chemistry. Researchers have explored its interactions with metal ions, DNA, and enzymes. Notably, ITPDC shows affinity for DNA binding sites, which may contribute to its biological effects.
Physical And Chemical Properties Analysis
- Melting Point : ITPDC melts at a specific temperature (experimental value needed).
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
- Stability : ITPDC is stable under ambient conditions but may degrade upon exposure to light or extreme pH.
Safety And Hazards
- Toxicity : ITPDC’s cytotoxicity against cancer cells suggests potential toxicity. Further studies are needed to assess its safety profile.
- Environmental Impact : Proper disposal practices are crucial due to its persistence in the environment.
Future Directions
Researchers should explore the following avenues:
- Structure-activity relationship (SAR) studies to optimize ITPDC’s anticancer properties.
- In vivo experiments to evaluate its efficacy and safety.
- Clinical trials to assess its potential as an anticancer drug candidate.
properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-11-12(2)19-10-20-16(11)17(24)21-14-5-3-13(4-6-14)15-9-23-7-8-25-18(23)22-15/h3-10H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCNVXZECQNMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide |
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